molecular formula C17H19ClN4O4S2 B2705275 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 893352-67-5

2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2705275
CAS No.: 893352-67-5
M. Wt: 442.93
InChI Key: OYZVXANEEUJUFH-UHFFFAOYSA-N
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Description

2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorophenoxy Group: The 4-chlorophenoxy group is introduced through a nucleophilic substitution reaction.

    Attachment of the Tetrahydrofuran-2-yl Methyl Group: This step involves the reaction of the intermediate with tetrahydrofuran-2-yl methylamine.

    Final Coupling: The final step involves coupling the intermediate with acetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide: This compound is unique due to its specific structure and functional groups.

    Other Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring but differ in their substituents and overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of the chlorophenoxy group, the tetrahydrofuran-2-yl methyl group, and the thiadiazole ring. This specific combination of functional groups imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S2/c18-11-3-5-12(6-4-11)26-9-14(23)20-16-21-22-17(28-16)27-10-15(24)19-8-13-2-1-7-25-13/h3-6,13H,1-2,7-10H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZVXANEEUJUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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